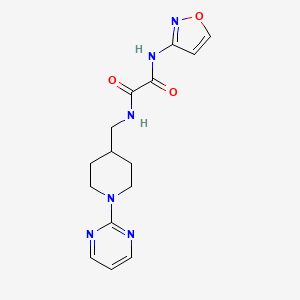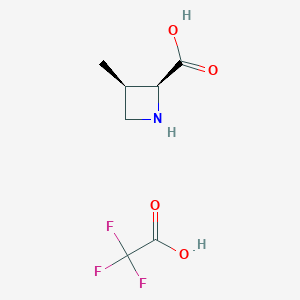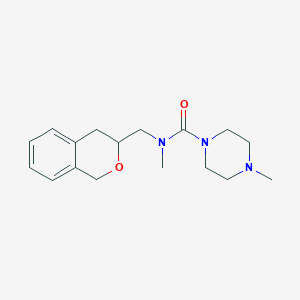
N1-(isoxazol-3-yl)-N2-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains an isoxazole ring and a pyrimidine ring, both of which are common structures in many biologically active compounds . The isoxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The pyrimidine ring is a six-membered ring with four carbon atoms and two nitrogen atoms .
Synthesis Analysis
While the specific synthesis process for this compound isn’t available, similar compounds are often synthesized through various methods such as the reaction of anilines using malonic acid equivalents .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Isoxazole and pyrimidine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antiviral Agents
Piperazinyl Oxazolidinone Antibacterial Agents
A study conducted by Tucker et al. (1998) discusses the antibacterial properties of a series of piperazinyl oxazolidinones, highlighting their activity against gram-positive pathogens including methicillin-resistant Staphylococcus aureus. These compounds, related by structural motifs to the compound , exhibit significant in vivo potency, suggesting potential applications in developing new antibacterial agents (Tucker et al., 1998).
Antiviral Activity of Novel Compounds
Patick et al. (2005) describe a novel inhibitor of human rhinovirus 3C protease, showing potent antiviral activity across various serotypes and related picornaviruses. This research underscores the therapeutic potential of such compounds in treating viral infections, with the molecule's structure offering insights into the development of other potent antiviral agents (Patick et al., 2005).
Synthesis and Characterization of Heterocyclic Compounds
Isoxazolines and Isoxazoles Synthesis
Rahmouni et al. (2014) discuss the synthesis of novel isoxazolines and isoxazoles from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives, highlighting the versatility of these heterocyclic frameworks in organic synthesis. Such studies provide valuable information for the synthesis of related compounds, including those containing the isoxazolyl and pyrimidinyl groups (Rahmouni et al., 2014).
Heterocyclic Antitumor and Antibacterial Compounds
El-Subbagh et al. (2000) synthesized a series of compounds including pyrazolo[4,3-c]pyridines, pyrido[4,3-d]pyrimidines, and pyrido[3,2-c]pyridines, demonstrating broad-spectrum antitumor activity and specific antiviral activity. This highlights the potential of such heterocyclic compounds in the development of new therapeutic agents (El-Subbagh et al., 2000).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(1,2-oxazol-3-yl)-N-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O3/c22-13(14(23)19-12-4-9-24-20-12)18-10-11-2-7-21(8-3-11)15-16-5-1-6-17-15/h1,4-6,9,11H,2-3,7-8,10H2,(H,18,22)(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOCLUURVVMADO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NC2=NOC=C2)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-fluoro-3-[(4-methylphenyl)sulfonyl]-4-oxoquinolin-1(4H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2758967.png)

![N-[(4-fluorophenyl)methyl]-2-(1-propylindol-3-yl)sulfanylacetamide](/img/structure/B2758971.png)
![1-(2,5-dimethoxyphenyl)-2-{[6-(3-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}ethanone](/img/structure/B2758972.png)

![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2758976.png)




![2-(3,4-dimethylphenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2758983.png)
![N-[Cyano-(4-fluorophenyl)methyl]-2-(oxolan-3-yl)acetamide](/img/structure/B2758985.png)
![2-((4-fluorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1H-indazol-6-yl)acetamide](/img/structure/B2758986.png)
![N-(3,4-dimethoxyphenethyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2758990.png)